![molecular formula C15H17F2NO4 B13709196 N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protecting group on the amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction involving a suitable precursor, such as an alkene or a diazo compound.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group, typically through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide
Uniqueness
N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions, allowing for further functionalization. Additionally, the difluorobenzo[d][1,3]dioxole moiety imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H17F2NO4 |
|---|---|
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H17F2NO4/c1-13(2,3)22-12(19)18-14(6-7-14)9-4-5-10-11(8-9)21-15(16,17)20-10/h4-5,8H,6-7H2,1-3H3,(H,18,19) |
Clave InChI |
TYJGVOGIYQMQOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






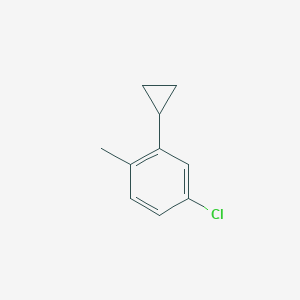
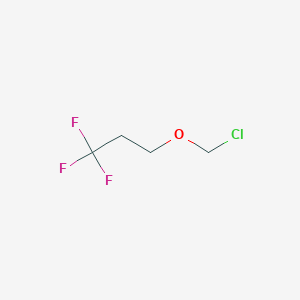

![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)

![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)
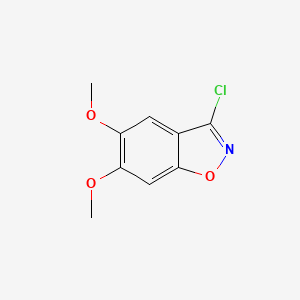
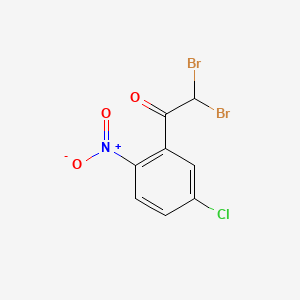
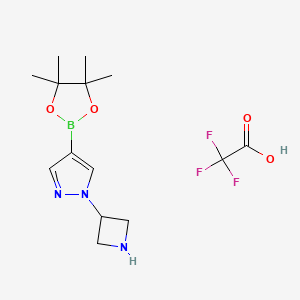
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
